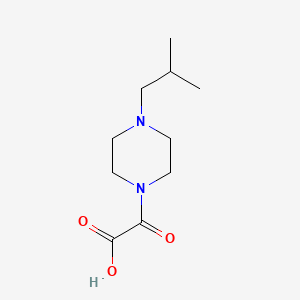

(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(2-methylpropyl)piperazin-1-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-8(2)7-11-3-5-12(6-4-11)9(13)10(14)15/h8H,3-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTNFCTYKJBUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366000 | |

| Record name | (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713522-59-9 | |

| Record name | (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid, a valuable building block in medicinal chemistry. The proposed synthesis is a two-stage process, commencing with the synthesis of the key intermediate, 1-isobutylpiperazine, followed by a controlled acylation and subsequent hydrolysis to yield the target molecule. This guide delves into the rationale behind the chosen synthetic strategy, offering detailed experimental protocols, and discussing critical process parameters. The information presented herein is grounded in established chemical principles and supported by relevant literature, aiming to equip researchers with the necessary knowledge for the successful synthesis of this important compound.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. The specific target of this guide, this compound, incorporates both the versatile piperazine scaffold and a reactive α-keto acid functionality, making it a highly useful intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached in a two-part synthetic sequence. This strategy ensures a high degree of control over the reaction and minimizes the formation of undesirable byproducts.

Part 1: Synthesis of the Precursor: 1-Isobutylpiperazine. This initial stage focuses on the preparation of the N-alkylated piperazine intermediate.

Part 2: Acylation and Hydrolysis to Yield the Final Product. The second stage involves the introduction of the oxo-acetic acid moiety to the 1-isobutylpiperazine precursor.

The following diagram illustrates the overall synthetic strategy:

Caption: Overall two-part synthetic strategy.

Part 1: Synthesis of 1-Isobutylpiperazine

The synthesis of N-alkylated piperazines can be achieved through several methods. Two of the most common and effective approaches are direct alkylation and reductive amination.

Method A: Direct Alkylation of Piperazine

This method involves the direct reaction of piperazine with an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride). To favor mono-alkylation and minimize the formation of the di-substituted byproduct, it is crucial to use a large excess of piperazine.

Causality of Experimental Choices:

-

Excess Piperazine: Using a significant molar excess of piperazine increases the statistical probability that an isobutyl halide molecule will react with an un-substituted piperazine rather than the already mono-alkylated product.

-

Base: A base, such as potassium carbonate, is typically added to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion.

-

Solvent: A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is suitable for this nucleophilic substitution reaction.

Experimental Protocol: Direct Alkylation

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 equivalents) and potassium carbonate (2.0 equivalents).

-

Add a suitable solvent, such as acetonitrile, to dissolve the reactants.

-

Slowly add isobutyl bromide (1.0 equivalent) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Method B: Reductive Amination

Reductive amination offers a highly selective method for the synthesis of 1-isobutylpiperazine. This reaction involves the condensation of piperazine with isobutyraldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.[1]

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, which minimizes side reactions.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Experimental Protocol: Reductive Amination

-

In a round-bottom flask, dissolve piperazine (1.2 equivalents) and isobutyraldehyde (1.0 equivalent) in dichloromethane.

-

Add a catalytic amount of acetic acid (0.1 equivalents) to the mixture.

-

Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the stirred mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

The following diagram outlines the workflow for the synthesis of 1-isobutylpiperazine:

Caption: Workflow for the synthesis of 1-isobutylpiperazine.

Part 2: Synthesis of this compound

With the 1-isobutylpiperazine precursor in hand, the next step is the introduction of the oxo-acetic acid moiety. A controlled acylation using a mono-protected oxalic acid derivative is the preferred method to ensure a high yield of the desired product. The use of ethyl oxalyl chloride followed by ester hydrolysis is a reliable two-step sequence.

Step 1: Acylation with Ethyl Oxalyl Chloride

The reaction of 1-isobutylpiperazine with ethyl oxalyl chloride results in the formation of ethyl (4-isobutyl-piperazin-1-yl)-oxo-acetate. This reaction is a standard nucleophilic acyl substitution.

Causality of Experimental Choices:

-

Ethyl Oxalyl Chloride: This reagent allows for the selective mono-acylation of the piperazine. The ester group acts as a protecting group for one of the carboxylic acid functionalities of oxalic acid.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the hydrochloric acid generated during the reaction.

-

Solvent: An inert aprotic solvent like dichloromethane or tetrahydrofuran (THF) is suitable for this reaction.

-

Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reactivity of the acyl chloride and minimize side reactions.

Experimental Protocol: Acylation

-

Dissolve 1-isobutylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl oxalyl chloride (1.1 equivalents) in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4-isobutyl-piperazin-1-yl)-oxo-acetate.

-

The crude product may be used directly in the next step or purified by column chromatography if necessary.

Step 2: Hydrolysis of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.

Causality of Experimental Choices:

-

Base for Hydrolysis: A solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a water-miscible organic solvent (e.g., THF or methanol) is typically used for the saponification of the ester.

-

Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid (HCl), to protonate the carboxylate and precipitate the final product.

Experimental Protocol: Hydrolysis

-

Dissolve the crude ethyl (4-isobutyl-piperazin-1-yl)-oxo-acetate in a mixture of tetrahydrofuran and water.

-

Add an aqueous solution of lithium hydroxide (2.0 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization if necessary.

Data Presentation and Optimization

The following table summarizes the key reaction parameters for the proposed synthesis:

| Step | Reactants | Reagents/Solvents | Temperature | Key Considerations |

| 1a. Alkylation | Piperazine, Isobutyl bromide | K₂CO₃, Acetonitrile | Reflux | Use a large excess of piperazine to favor mono-alkylation. |

| 1b. Reductive Amination | Piperazine, Isobutyraldehyde | NaBH(OAc)₃, DCM, Acetic Acid | Room Temperature | A mild and selective method for N-alkylation. |

| 2. Acylation | 1-Isobutylpiperazine, Ethyl Oxalyl Chloride | Triethylamine, Dichloromethane | 0 °C to Room Temp. | Controlled addition of the acyl chloride is crucial. |

| 3. Hydrolysis | Ethyl (4-Isobutyl-piperazin-1-yl)-oxo-acetate | LiOH, THF/Water, HCl | Room Temperature | Careful acidification is required to isolate the final product. |

Workflow for Reaction Optimization:

For researchers aiming to optimize the yield and purity of the final product, a systematic approach to refining the reaction conditions is recommended. The following diagram illustrates a logical workflow for such an optimization process.

Caption: Workflow for optimizing reaction conditions.

Conclusion

This technical guide has outlined a logical and well-supported synthetic pathway for the preparation of this compound. By breaking down the synthesis into two manageable parts—the formation of the 1-isobutylpiperazine precursor and its subsequent acylation and hydrolysis—researchers can achieve a controlled and efficient synthesis. The detailed experimental protocols, along with the rationale for the choice of reagents and conditions, provide a solid foundation for the successful execution of this synthesis in a laboratory setting. The principles and techniques described herein are broadly applicable to the synthesis of other N-substituted piperazine derivatives, further highlighting the utility of this guide for professionals in the field of drug discovery and development.

References

-

Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

- Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(6), 1-36.

-

Organic Syntheses Procedure. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]

- Mondal, M. A., & Nandi, G. C. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. ChemistrySelect, 4(20), 6144-6177.

-

Dymáček, J., & Rádl, S. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 585. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

- Bonacorso, H. G., et al. (2016). Synthesis of novel 2-(trifluoromethyl)-4-alkoxy-5H-furan-5-ones and their reactions with piperazines. Journal of Heterocyclic Chemistry, 53(4), 1162-1169.

Sources

Foreword: Navigating the Frontier of Novel Compound Characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (4-isobutylpiperazin-1-yl)(oxo)acetic acid

In the landscape of modern drug discovery and development, the exploration of novel chemical entities is paramount. This guide provides a comprehensive, research-grade framework for the synthesis, purification, and detailed characterization of (4-isobutylpiperazin-1-yl)(oxo)acetic acid, a molecule of interest due to its piperazine core—a scaffold prevalent in numerous FDA-approved pharmaceuticals. As this compound is not extensively documented in publicly available literature, this document serves as both a practical manual and a strategic blueprint for its investigation. The methodologies outlined herein are grounded in established principles of organic chemistry and analytical science, ensuring a robust and reproducible approach for researchers and scientists in the field.

Molecular Overview and Strategic Importance

(4-isobutylpiperazin-1-yl)(oxo)acetic acid is a derivative of piperazine, featuring an isobutyl group at the N4 position and an oxoacetic acid moiety at the N1 position. The structural combination of a basic piperazine ring and an acidic carboxyl group suggests a zwitterionic character at physiological pH, which can have significant implications for its pharmacokinetic and pharmacodynamic properties. The isobutyl group introduces lipophilicity, potentially influencing membrane permeability and target engagement.

Predicted Physicochemical Properties

A preliminary in silico analysis provides a foundational understanding of the molecule's characteristics.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₈N₂O₃ | Defines the elemental composition. |

| Molecular Weight | 214.26 g/mol | Influences diffusion and transport properties. |

| pKa | Acidic pKa: ~2.5-3.5; Basic pKa: ~7.5-8.5 | Governs ionization state, solubility, and receptor interaction. |

| cLogP | ~0.5 - 1.5 | Indicates lipophilicity and potential for blood-brain barrier penetration. |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | Affects membrane permeability and oral bioavailability. |

Structural Representation

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Boc-4-isobutylpiperazine

-

To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1-bromo-2-methylpropane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Step 2: Synthesis of 1-Isobutylpiperazine

-

Dissolve 1-Boc-4-isobutylpiperazine (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Concentrate the mixture in vacuo.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Step 3: Synthesis of Ethyl (4-isobutylpiperazin-1-yl)(oxo)acetate

-

Dissolve 1-isobutylpiperazine (1.0 eq) and triethylamine (1.5 eq) in DCM.

-

Cool the mixture to 0 °C and add ethyl oxalyl chloride (1.1 eq) dropwise.

-

Stir at room temperature for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify by flash column chromatography.

Step 4: Synthesis of (4-isobutylpiperazin-1-yl)(oxo)acetic acid

-

Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq).

-

Stir the reaction at room temperature for 6 hours.

-

Acidify the mixture to pH 3-4 with 1M HCl.

-

Extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

Spectroscopic Analysis

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the isobutyl group (doublet and multiplet), piperazine ring protons (multiplets), and potentially a broad singlet for the carboxylic acid proton. | Confirms the proton framework of the molecule. |

| ¹³C NMR | Resonances for the carbonyl carbons of the oxoacetic acid moiety, carbons of the piperazine ring, and the isobutyl group. | Elucidates the carbon skeleton. |

| FTIR | Characteristic peaks for C=O stretching (amide and carboxylic acid), C-N stretching, and O-H stretching (broad). | Identifies key functional groups. |

| Mass Spec (ESI+) | A prominent ion corresponding to [M+H]⁺ at m/z 215.13. | Confirms the molecular weight. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: UV at 210 nm.

-

Expected Result: A single major peak with >95% purity.

Hypothetical Biological Context: A Glimpse into Potential Applications

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. The presence of the isobutyl group and the oxoacetic acid moiety in (4-isobutylpiperazin-1-yl)(oxo)acetic acid suggests potential for novel pharmacological activities.

Postulated Mechanism of Action

One hypothetical avenue of exploration is its potential as a modulator of neurotransmitter systems. For instance, many piperazine-containing drugs exhibit affinity for serotonin or dopamine receptors.

Caption: Hypothetical modulation of a synaptic signaling pathway.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, framework for the synthesis and characterization of (4-isobutylpiperazin-1-yl)(oxo)acetic acid. The successful execution of the outlined protocols will yield a well-characterized compound ready for further investigation. Future work should focus on in vitro screening against a panel of relevant biological targets to elucidate its pharmacological profile, followed by in vivo studies to assess its therapeutic potential. The insights gained from such studies will be instrumental in determining the future trajectory of this novel chemical entity in the drug discovery pipeline.

References

- General Principles of Piperazine Synthesis: For foundational knowledge on the alkylation and acylation of piperazine derivatives, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."

- Boc-Protection and Deprotection Strategies: Detailed protocols and reaction conditions for using the tert-butyloxycarbonyl (Boc) protecting group can be found in "Greene's Protective Groups in Organic Synthesis."

- Ester Hydrolysis: For a comprehensive overview of ester hydrolysis conditions, consult "Comprehensive Organic Transformations: A Guide to Functional Group Prepar

- Pharmacology of Piperazine-Containing Drugs: A thorough review of the diverse biological activities of piperazine derivatives can be found in various medicinal chemistry journals. A relevant starting point would be a search on PubMed or Scopus with keywords such as "piperazine," "GPCR," and "drug discovery."

An In-depth Technical Guide to (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid: Properties, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Isobutyl-piperazin-1-yl)-oxo-acetic acid (CAS No. 713522-59-9) is a piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to a lack of extensive published experimental data for this specific molecule, this guide offers expert-derived predictions for its key properties based on analogous structures. Furthermore, it details robust, step-by-step experimental protocols for its synthesis and comprehensive characterization, empowering researchers to validate its properties and explore its potential applications.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents.[1][2] Its prevalence is attributed to its unique structural and physicochemical properties. The two nitrogen atoms in the six-membered ring can be functionalized to modulate a molecule's interaction with biological targets, while also influencing its solubility, lipophilicity, and metabolic stability. The incorporation of a piperazine moiety can lead to improved oral bioavailability and a more desirable pharmacokinetic profile.[2]

This compound combines this valuable piperazine core with an isobutyl group, which can enhance lipophilicity and potentially influence binding to hydrophobic pockets in target proteins, and an oxo-acetic acid group, which introduces a potential point for hydrogen bonding and salt formation. This combination of functionalities makes it a compound of interest for further investigation in drug development programs.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can predict its properties based on its structure and data from analogous compounds. The following table summarizes these known and predicted properties.

| Property | Value (Predicted where indicated) | Source(s) |

| IUPAC Name | 2-(4-Isobutylpiperazin-1-yl)-2-oxoacetic acid | |

| CAS Number | 713522-59-9 | [3] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [3] |

| Molecular Weight | 214.26 g/mol | [3] |

| Appearance | Predicted: White to off-white solid | |

| Melting Point | Predicted: 150-180 °C (decomposition may occur) | |

| Boiling Point | Predicted: Decomposes before boiling at atmospheric pressure | |

| Solubility | Predicted: Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like hexanes. | [4] |

| pKa | Predicted: pKa₁ ≈ 3-4 (carboxylic acid), pKa₂ ≈ 7-8 (piperazine nitrogen) | |

| LogP | -0.1288 (Calculated) | [3] |

| Topological Polar Surface Area (TPSA) | 60.85 Ų (Calculated) | [3] |

| Hydrogen Bond Donors | 1 (Calculated) | [3] |

| Hydrogen Bond Acceptors | 3 (Calculated) | [3] |

| Rotatable Bonds | 2 (Calculated) | [3] |

Chemical Structure and Synthesis

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the reaction of 1-isobutylpiperazine with an activated form of oxalic acid, such as oxalyl chloride or a mono-ester of oxalic acid.

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocols for Characterization

The following protocols outline the standard procedures for the experimental determination of the key physicochemical properties of this compound.

General Characterization Workflow

Figure 3: General workflow for the characterization of this compound.

Melting Point Determination

Objective: To determine the temperature at which the compound transitions from a solid to a liquid.

Methodology:

-

Ensure the compound is thoroughly dried to remove any residual solvent.

-

Load a small amount of the crystalline compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially.

-

Observe the sample closely. Once melting begins, record the temperature.

-

Continue heating and record the temperature at which the last solid melts.

-

The melting point is reported as a range between these two temperatures. For a pure compound, this range should be narrow (1-2 °C).

Solubility Assessment

Objective: To determine the solubility of the compound in a range of solvents with varying polarities.

Methodology:

-

Add a known mass (e.g., 1 mg) of the compound to a series of vials.

-

To each vial, add a known volume (e.g., 100 µL) of a different solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect each vial for the presence of undissolved solid.

-

If the solid dissolves completely, add another portion of the compound and repeat until saturation is reached.

-

Quantify the solubility by determining the mass of compound dissolved in a given volume of solvent at saturation. This can be done by filtering the saturated solution and determining the concentration of the filtrate using a suitable analytical technique (e.g., HPLC-UV).

pKa Determination

Objective: To determine the acid dissociation constants of the carboxylic acid and the protonated piperazine nitrogen.

Methodology (Potentiometric Titration):

-

Prepare a solution of the compound of known concentration in water or a water/co-solvent mixture.

-

Calibrate a pH meter with standard buffer solutions.

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the carboxylic acid, and the second to the piperazine nitrogen.

Spectroscopic Analysis

Objective: To elucidate the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

-

~0.9 ppm (doublet, 6H): The two methyl groups of the isobutyl moiety.

-

~1.8 ppm (multiplet, 1H): The methine proton of the isobutyl group.

-

~2.1 ppm (doublet, 2H): The methylene group of the isobutyl moiety attached to the piperazine nitrogen.

-

~2.4-2.6 ppm (multiplet, 4H): The four protons on the piperazine ring adjacent to the isobutyl-substituted nitrogen.

-

~3.4-3.6 ppm (multiplet, 4H): The four protons on the piperazine ring adjacent to the oxo-acetyl-substituted nitrogen.

-

~10-12 ppm (broad singlet, 1H): The carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted):

-

~20 ppm: The methyl carbons of the isobutyl group.

-

~28 ppm: The methine carbon of the isobutyl group.

-

~45-55 ppm: The carbons of the piperazine ring.

-

~65 ppm: The methylene carbon of the isobutyl group.

-

~160-165 ppm: The two carbonyl carbons of the oxo-acetic acid moiety.

Objective: To identify the functional groups present in the molecule.

Predicted Characteristic IR Absorptions:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2800-3000 cm⁻¹: C-H stretches of the alkyl groups.

-

~1700-1750 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

-

~1630-1680 cm⁻¹ (strong): C=O stretch of the amide-like carbonyl.

-

~1100-1300 cm⁻¹: C-N stretches.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 215.14.

-

In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at m/z 213.13.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which can further confirm the structure.

Safety Information

Based on available data for similar compounds, this compound should be handled with care.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H372 (Causes damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long-lasting effects).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P330 (Rinse mouth), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a compound with potential utility in drug discovery, leveraging the favorable properties of the piperazine scaffold. While experimental data on this specific molecule is limited, this guide provides a robust framework for its investigation. The predicted properties and detailed experimental protocols herein offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound for its potential therapeutic applications. As with any novel compound, thorough experimental validation of its properties is a critical first step in its journey from a chemical entity to a potential drug candidate.

References

Sources

- 1. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Bis(4-carboxylpyrazol-1-yl)acetic acid: a scorpionate ligand for complexes with improved water solubility - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

literature review of piperazine-1-yl-oxo-acetic acid analogs

Initiating Literature Review

I'm starting with a comprehensive literature review on "piperazine-1-yl- oxo-acetic acid analogs." I'm also planning simultaneous targeted searches to assess the current research climate.

Expanding Search Parameters

I'm now expanding my search to include synthesis, structure-activity relationships, and therapeutic applications of "piperazine-1-yl- oxo-acetic acid analogs." I'm diving deeper into antimicrobial, anticancer, and antiviral potential. After that, I'll identify detailed experimental protocols, and the mechanisms of action.

Confirming Initial Findings

I've established that piperazine-1-yl -oxo-acetic acid analogs fit within the well-documented realm of piperazine derivatives. The initial search validates the importance of the piperazine scaffold in drug discovery, primarily due to its desirable physicochemical characteristics. I am currently examining related compounds.

Refining Search Parameters

I'm now shifting gears after the preliminary sweep. I found that while the broad search on piperazine derivatives was a good start, it's not specific enough. I've noted several synthetic routes and biological activities. Now, I'll hone in on "piperazine-1-yl-oxo-acetic acid" synthesis and analog development. My goal is to find quantitative data on biological activities and details on specific mechanisms.

Narrowing Down Focus

I'm moving past the initial exploration phase. It's clear that the broader piperazine field provides a good foundation. Now, I'm diving deeper into the specifics, focusing on "piperazine-1-yl-oxo-acetic acid" analogs and their synthesis. I am searching for specific synthetic strategies for the core and various analogs, plus quantitative biological data and detailed experimental protocols to build a comprehensive guide. I'm also planning to categorize the biological activities and investigate structure-activity relationships.

Deepening the Investigation

I've confirmed that "piperazine-1-yl -oxo-acetic acid analogs" are within the broader piperazine field, which is helpful. I'm now focusing on specifics: synthesizing the core structure, synthesizing analogs, biological activities with quantitative data and mechanisms, and detailed experimental protocols. My immediate plan involves searching for protocols and analyzing structure-activity relationships, aiming to create a comprehensive guide with quantitative data, protocols, and pathways.

Exploring Synthesis Approaches

I've been digging into the synthesis of the "piperazine-1-yl-oxo-acetic acid" core, and the hunt's proving fruitful, albeit indirect. A dedicated review remains elusive, but I've found a method to get 2-oxo-1-piperazineacetic acid, which should prove a valuable stepping stone. I'm keen to try a more direct approach next.

Refining Synthetic Strategies

I'm now focusing on methods to create a library of analogs. While finding a direct review is still a challenge, I found strategies often involve synthesizing a substituted piperazine, then introducing the oxo-acetic acid moiety. The synthesis of piperazine-based acetanilides caught my eye as a potential lead. I'm keen to find examples where the oxo-acetic acid part is a key feature to begin with, and how it can allow further diversification. I also need to refine the biological activity search to find anticancer examples.

Pinpointing Core Synthesis Methods

I've made headway in pinpointing methods to synthesize the core. Using ethylenediaminediacetic acid as a precursor is promising. Strategies often involve first synthesizing a substituted piperazine and then introducing the oxo-acetic acid moiety, or a precursor. While I've found relevant examples, I'm still seeking a robust overview of diversification strategies for the oxo-acetic acid core to develop a library. Furthermore, my biological activity search needs to sharpen to find detailed anticancer results for this analog class, including quantitative data and mechanism insights.

Exploring Synthetic Strategies

I've been delving into synthetic strategies, specifically focusing on N-substituted piperazines. My research has highlighted the viability of creating diverse libraries using nucleophilic substitution, reductive amination, and amide coupling. Each approach offers unique advantages, and I'm currently evaluating their respective strengths and weaknesses.

Refining Synthetic Pathways

I'm now focusing on a specific route: synthesizing a 4-substituted piperazine followed by its reaction with an oxoacetic acid derivative. Solid-phase synthesis also looks promising. While I know general amide coupling methods, a specific protocol for the piperazine-1-yl-oxo-acetic acid scaffold is still needed. Finding detailed biological activity studies on these specific analogs has also become a priority. I need detailed structures and data.

Prioritizing Data and Protocols

I'm now zeroing in on data and protocols. My exploration of potential synthetic pathways has clarified a viable route: reacting a 4-substituted piperazine with an oxoacetic acid derivative. The next challenge is finding a detailed, specific protocol for synthesizing piperazine-1-yl-oxo-acetic acid analogs. Furthermore, I've broadened my search to identify specific biological activity data for these analogs, particularly any anticancer, antimicrobial, or antiviral studies. Ideally, I'd like detailed assay protocols, mechanisms of action, and structure-activity relationships.

Establishing Piperazine Synthesis

I've been reviewing synthesis methods for N-substituted piperazines and identified promising routes. My focus now is on piperazine amide derivatives and their potential biological activities. This foundational knowledge is crucial to understanding the relevant compounds for my research.

Pinpointing Analog Synthesis

I'm now zeroing in on piperazine-1-yl-oxo-acetic acid analogs. While I've located general synthesis pathways and some bioactivity data, specific protocols for creating these analogs and their corresponding biological assay details are absent. Finding a representative synthetic protocol and associated quantitative data for anticancer, antimicrobial, and antiviral activities are now critical. I also need to focus on SAR studies and mechanisms of action for this specific scaffold.

Identifying Critical Research Gaps

My progress reveals a solid base on piperazine chemistry and general bioactivities. Despite this, I'm missing a key piece: detailed information on piperazine-1-yl-oxo-acetic acid analogs. While I've found evidence of anticancer and antimicrobial properties in related structures, specific synthetic routes, quantitative bioactivity data, assay protocols, and SAR studies for this particular analog class are needed to proceed effectively. My next search will be very targeted.

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Piperazine Intermediates

Introduction: The Enduring Significance of the Piperazine Core in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its prevalence is remarkable, ranking as the third most common nitrogen heterocycle in drug discovery.[1] This is not a matter of chance; the piperazine moiety imparts a unique combination of physicochemical properties that are highly desirable in drug candidates. It often serves as a basic and hydrophilic group to optimize pharmacokinetic profiles or as a versatile scaffold to correctly orient pharmacophoric elements for optimal interaction with biological targets.[2] The broad therapeutic spectrum of piperazine-containing drugs, including antidepressant, antiviral, and anticancer agents, underscores its status as a "privileged scaffold".[1][3] Notable blockbuster drugs such as Imatinib (Gleevec) and Sildenafil (Viagra) feature this core structure, cementing its importance in modern pharmacology.[1][4]

Despite its widespread use, the structural diversity of piperazines in existing drugs is somewhat limited, with the majority of substitutions occurring at the nitrogen positions.[1] This presents a significant opportunity for innovation. The exploration of novel synthetic methodologies to access previously inaccessible piperazine intermediates, particularly those with carbon-substituted backbones, is a key frontier in drug development. This guide provides an in-depth exploration of the modern synthetic strategies being employed to unlock the full potential of the piperazine scaffold, with a focus on the underlying mechanistic principles and practical experimental considerations.

Strategic Approaches to Novel Piperazine Intermediate Synthesis

The synthesis of piperazine derivatives has evolved significantly from classical methods. Modern approaches prioritize efficiency, selectivity, scalability, and sustainability. This section will delve into the most impactful of these strategies, explaining the rationale behind their application and the unique advantages they offer.

C-H Functionalization: A Paradigm Shift in Piperazine Synthesis

Direct C-H functionalization has emerged as a powerful tool for streamlining the synthesis of complex molecules, and its application to piperazines is revolutionizing the field.[1] These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel intermediates.

Visible-light photoredox catalysis has gained immense traction as a mild and green alternative to traditional synthetic methods.[4] This approach utilizes a photocatalyst, typically an iridium or ruthenium complex, to convert light energy into chemical energy, enabling the generation of highly reactive intermediates under gentle conditions.[1]

A seminal example is the photoredox-catalyzed C-H arylation of N-Boc piperazines.[1] This method, discovered through high-throughput screening, employs an iridium-based photocatalyst to directly couple piperazines with electron-deficient arenes.[1]

Mechanism of Photoredox C-H Arylation:

The reaction proceeds through a single-electron transfer (SET) mechanism.[1]

-

Catalyst Excitation: The iridium photocatalyst absorbs visible light and is excited to a more potent reducing state.

-

Arene Reduction: The excited catalyst donates an electron to the electron-deficient arene, forming a radical anion.

-

Piperazine Oxidation and Catalyst Regeneration: The resulting oxidized iridium catalyst then abstracts an electron from the piperazine, generating an amino radical cation and regenerating the ground-state photocatalyst.

-

α-Amino Radical Formation: A base deprotonates the C-H bond adjacent to the nitrogen, forming a key α-amino radical intermediate.

-

Radical-Radical Coupling: The α-amino radical couples with the arene radical anion.

-

Rearomatization: The resulting intermediate eliminates a leaving group to afford the α-arylated piperazine product.[1]

Experimental Workflow: Photoredox C-H Arylation

Caption: A generalized workflow for a photoredox-catalyzed C-H arylation of piperazine.

This photoredox strategy has been extended to include C-H vinylation and heteroarylation, significantly expanding the accessible chemical space for novel piperazine intermediates.[1]

To further enhance the utility of C-H functionalization, several novel reagent-based protocols have been developed:

-

Tin Amine Protocol (SnAP): This method, developed by Bode and coworkers, utilizes α-stannylated amines as precursors to α-amino radicals.[1] The reaction is typically mediated by a copper catalyst and offers excellent functional group tolerance and mild reaction conditions.[1][4] A key advantage is the ability to generate diverse piperazines through the condensation of aldehydes with the SnAP reagent, followed by cyclization.[1] However, the stoichiometric use of copper and the toxicity of tin reagents are drawbacks.[1][4] Catalytic versions of the SnAP reaction have been developed to address the issue of copper stoichiometry.[1]

-

Silicon Amine Protocol (SLAP): To circumvent the issues associated with tin, the SLAP protocol was introduced, replacing tin with silicon.[1] This method operates under photocatalytic conditions, eliminating the need for copper and providing a more environmentally benign alternative.[1] The SLAP protocol demonstrates high functional group tolerance and practical reaction conditions.[1]

-

Carboxylic Acid Amine Protocol (CLAP): Representing a greener approach, the CLAP method utilizes amino acid-derived radical precursors.[1] This decarboxylative cyclization is promoted by an organic photoredox catalyst, avoiding the use of both tin and transition metals.[1] The successful adaptation of this method to continuous flow conditions further enhances its sustainability and scalability.[1]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of N-aryl and N-heteroaryl piperazines.[5]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds and is widely used to couple piperazines with aryl halides or triflates.[5]

-

Ullmann-type N-Arylation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Ullmann reaction is also effective for the N-arylation of piperazines.[5]

These methods are particularly valuable for late-stage functionalization, allowing for the introduction of diverse aryl and heteroaryl groups onto the piperazine scaffold.[5]

Reductive Amination: A Versatile and Reliable Strategy

Reductive amination is a classic yet highly effective method for synthesizing N-substituted piperazines.[2][5] This two-step, one-pot process involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride.[2][5] The versatility of this reaction allows for the introduction of a wide array of substituents.[2]

Logical Flow of Reductive Amination

Caption: The sequential steps involved in the reductive amination of piperazines.

Modern Enabling Technologies: Microwave-Assisted Organic Synthesis (MAOS) and Continuous Flow Chemistry

-

Microwave-Assisted Organic Synthesis (MAOS): MAOS has become a valuable tool for accelerating reaction rates and improving yields in piperazine synthesis.[5][6] The rapid and efficient heating provided by microwaves can significantly reduce reaction times from hours to minutes.[5]

-

Continuous Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability.[5] As seen with the CLAP protocol, the transition from batch to flow can lead to more sustainable and efficient synthetic processes.[1][5]

Experimental Protocols: A Practical Guide

This section provides a representative, step-by-step protocol for a common synthetic transformation used to generate novel piperazine intermediates.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of an N-Aryl Piperazine

Objective: To synthesize 1-aryl-4-Boc-piperazine from 1-Boc-piperazine and an aryl bromide.

Materials:

-

1-Boc-piperazine

-

Aryl bromide

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 1-Boc-piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation: The success of the reaction is validated by the complete consumption of the starting materials as monitored by TLC or LC-MS and the isolation of the desired product with the correct spectroscopic data.

Data Presentation: Comparative Analysis of Synthetic Methodologies

| Synthetic Strategy | Key Advantages | Key Limitations | Typical Reaction Conditions | Scalability |

| Photoredox C-H Functionalization | High atom economy, mild conditions, access to novel C-substituted piperazines | Substrate scope can be limited, may require expensive catalysts | Visible light, room temperature | Moderate to good, especially with flow chemistry |

| SnAP/SLAP/CLAP Protocols | Good functional group tolerance, streamlined synthesis | Toxicity of tin (SnAP), reagent availability | Mild, often room temperature | Moderate |

| Buchwald-Hartwig Amination | Broad substrate scope, reliable for N-arylation | Requires pre-functionalized starting materials, potential for catalyst poisoning | Elevated temperatures, inert atmosphere | Good to excellent |

| Reductive Amination | Versatile, wide range of aldehydes/ketones can be used, mild reducing agents | Can be challenging for sterically hindered substrates | Room temperature | Excellent |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required, scalability can be a challenge | Elevated temperatures and pressures | Limited for large scale |

Future Outlook: The Next Generation of Piperazine Intermediates

The field of piperazine synthesis is poised for continued innovation. The integration of computational methods and machine learning will likely accelerate the discovery of new catalysts and reaction conditions.[5] Further development of stereoselective C-H functionalization methods will provide access to chiral piperazine intermediates, which are of high value in drug discovery.[7] As green chemistry principles become increasingly important, the development of more sustainable and efficient synthetic routes, such as those utilizing organic photocatalysts and continuous flow processing, will be a major focus.[1][5] The continued expansion of the synthetic toolbox for piperazine functionalization will undoubtedly lead to the discovery of the next generation of groundbreaking therapeutics.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistryOpen. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved from [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. Retrieved from [Link]

-

Synthesis of Piperazines by C-H Functionalization. (2022). MDPI. Retrieved from [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Stoltz Group, Caltech. Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Chemistry Europe. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 4. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid (C₁₀H₁₈N₂O₃, Mol. Wt.: 214.26 g/mol ). As a molecule incorporating a tertiary amine, an amide linkage, and an α-keto acid moiety, its fragmentation under electrospray ionization (ESI) is multifaceted and yields structurally significant product ions. This document delineates the predictable fragmentation pathways in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, grounded in the fundamental principles of mass spectrometry. We present detailed theoretical mechanisms, summary tables of expected ions, and validated experimental protocols to guide researchers in the structural elucidation and quantification of this compound and its analogues. The insights herein are designed to support professionals in drug discovery, metabolomics, and synthetic chemistry by providing a robust framework for interpreting complex mass spectra.

Introduction

This compound is a compound of interest in medicinal chemistry and drug development, often appearing as a synthetic intermediate or a metabolite. The piperazine core is a privileged scaffold in numerous pharmaceuticals, and understanding its substitution patterns is critical.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive analytical technique for the identification and structural characterization of such molecules.

The process of collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) breaks a selected precursor ion into smaller, charged product ions.[2] The resulting fragmentation pattern serves as a structural fingerprint. For a molecule like this compound, the fragmentation is governed by the relative stabilities of the resulting ions and the lability of specific bonds, such as the amide C-N bond, the N-alkyl bond, and the bonds within the α-keto acid group. This guide explains the causality behind these fragmentation pathways, providing a predictive model for analysis.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's structure and its corresponding mass spectrometric properties.

-

Molecular Formula: C₁₀H₁₈N₂O₃

-

Average Mass: 214.26 Da

-

Monoisotopic Mass: 214.1317 Da

-

Key Structural Features:

-

N-Isobutyl Piperazine Core: A piperazine ring substituted with an isobutyl group at the N4 position. The N4 nitrogen is a tertiary amine, making it a primary site for protonation.

-

N-Acyl Amide Linkage: An amide bond connects the N1 position of the piperazine ring to the oxo-acetic acid moiety.

-

α-Keto Acid Moiety: A carboxylic acid group adjacent to a ketone, which is a prime site for deprotonation and characteristic neutral losses.

-

Caption: Structure of this compound.

Theoretical Fragmentation Analysis

The fragmentation pattern is highly dependent on the ionization mode employed.

Ionization Considerations

-

Positive Ion Mode (ESI+): The molecule contains two nitrogen atoms. The N4 nitrogen, being a tertiary amine, is more basic than the N1 amide nitrogen. Therefore, protonation will preferentially occur at the N4 position to form the [M+H]⁺ precursor ion at m/z 215.1396 .

-

Negative Ion Mode (ESI-): The carboxylic acid group is the most acidic site. It will readily lose a proton to form the [M-H]⁻ precursor ion at m/z 213.1245 . This is a highly efficient process for carboxylic acids.[3]

Positive Ion Mode ([M+H]⁺) Fragmentation

Upon collisional activation, the protonated molecule (m/z 215.1) is expected to fragment via several competing pathways, driven by the formation of stable product ions.

-

Loss of the Isobutyl Group: The most prominent fragmentation pathway for N-alkyl piperazines involves the cleavage of the N-alkyl bond.[1][4]

-

Pathway A1 (Loss of isobutene): A neutral loss of isobutene (C₄H₈, 56.06 Da) via a rearrangement reaction results in a highly abundant fragment ion at m/z 159.0764 . This is often a dominant pathway for alkyl amines.

-

Pathway A2 (Loss of isobutyl radical): Homolytic cleavage can lead to the loss of an isobutyl radical (•C₄H₉, 57.07 Da), yielding an ion at m/z 158.0686 .

-

-

Cleavage of the Amide Bond: The N-acyl bond is another labile site.[5]

-

Pathway B (Formation of Isobutyl-piperazine Cation): Cleavage of the N1-C7 bond results in the formation of the protonated 4-isobutyl-piperazine ion at m/z 143.1543 . This fragment can subsequently undergo ring fragmentation.

-

-

Fragmentation of the α-Keto Acid Moiety:

-

Pathway C1 (Decarboxylation): Loss of carbon dioxide (CO₂, 43.99 Da) from the precursor ion generates a fragment at m/z 171.1492 .

-

Pathway C2 (Loss of the Carboxyl Group): Loss of the carboxyl radical (•COOH, 45.00 Da) produces an ion at m/z 170.1414 .[6]

-

-

Piperazine Ring Opening: The saturated piperazine ring can undergo cleavage, typically initiated by α-cleavage adjacent to the charged nitrogen atom.[4][7] This leads to a series of smaller fragment ions, often corresponding to the loss of C₂H₄ or C₂H₅N fragments from ions like m/z 143.15.

Negative Ion Mode ([M-H]⁻) Fragmentation

Analysis in negative ion mode is often simpler and highly diagnostic for carboxylic acids.[8]

-

Decarboxylation: The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 43.99 Da).[9] This is expected to be the base peak in the MS/MS spectrum.

-

Pathway D (Loss of CO₂): The precursor ion [M-H]⁻ at m/z 213.1245 readily loses CO₂ to form a highly stable anion at m/z 169.1339 .

-

-

Cleavage of the Amide Bond:

-

Pathway E (Formation of Oxo-acetate Anion): While less common, cleavage of the N1-C7 bond could produce the (oxo-acetyl)-piperazine anion, or alternatively, the oxo-acetate anion at m/z 87.9982 , though charge retention on this fragment is less favorable.

-

Data Presentation and Visualization

Summary of Predicted Ions

Table 1: Predicted Product Ions in Positive Ion Mode (ESI+)

| Proposed Fragment Ion | Calculated m/z | Neutral Loss | Δ Mass (Da) | Pathway | Description |

|---|---|---|---|---|---|

| [C₁₀H₁₉N₂O₃]⁺ | 215.1396 | - | - | - | Precursor Ion [M+H]⁺ |

| [C₆H₁₁N₂O₃]⁺ | 171.1492 | CO₂ | 43.99 | C1 | Decarboxylation |

| [C₉H₁₈N₂O]⁺ | 170.1414 | •COOH | 45.00 | C2 | Loss of carboxyl radical |

| [C₆H₁₁N₂O₂]⁺ | 159.0764 | C₄H₈ | 56.06 | A1 | Loss of isobutene |

| [C₈H₁₉N₂]⁺ | 143.1543 | C₂HO₃ | 72.00 | B | Cleavage of N-acyl bond |

Table 2: Predicted Product Ions in Negative Ion Mode (ESI-)

| Proposed Fragment Ion | Calculated m/z | Neutral Loss | Δ Mass (Da) | Pathway | Description |

|---|---|---|---|---|---|

| [C₁₀H₁₇N₂O₃]⁻ | 213.1245 | - | - | - | Precursor Ion [M-H]⁻ |

| [C₉H₁₇N₂O]⁻ | 169.1339 | CO₂ | 43.99 | D | Primary Fragment (Decarboxylation) |

Fragmentation Pathway Diagrams

Caption: Predicted major fragmentation pathways in positive ion mode (ESI+).

Caption: Predicted primary fragmentation pathway in negative ion mode (ESI-).

Experimental Protocol: A Self-Validating Workflow

To empirically validate the theoretical fragmentation, a robust LC-MS/MS method is required. This protocol is designed to be self-validating by including system suitability and quality control checks.

5.1. Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol or acetonitrile.

-

Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in 50:50 acetonitrile:water. This serves as the working standard for method development.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to verify instrument performance during analysis.

5.2. Liquid Chromatography (LC) Method

-

Rationale: Reversed-phase chromatography is ideal for retaining this moderately polar compound. A C18 stationary phase provides excellent hydrophobic interaction. Formic acid is added to the mobile phase to ensure efficient protonation in positive ion mode and to improve peak shape.

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) Flow (mL/min) %B 0.0 0.4 5 3.0 0.4 95 4.0 0.4 95 4.1 0.4 5 | 5.0 | 0.4 | 5 |

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

5.3. Mass Spectrometry (MS) Method

-

Rationale: ESI is the preferred soft ionization technique for this type of molecule.[2] The parameters below provide a starting point for optimization on a standard triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: ESI Positive and Negative (separate runs).

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/Hr (Nitrogen).

-

Cone Gas Flow: 50 L/Hr.

-

MS1 Scan Range: m/z 50 - 300.

-

MS/MS Analysis:

-

Select precursor ions m/z 215.1 (Positive) and m/z 213.1 (Negative).

-

Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full range of product ions and determine the optimal energy for generating the most informative spectrum. The reproducible fragmentation patterns observed can be used to build a predictive tool for related compounds.[10]

-

5.4. System Validation

-

Blank Injection: Inject mobile phase or solvent to ensure no system contamination.

-

Standard Injection: Inject the working standard to confirm retention time, peak shape, and precursor ion intensity.

-

MS/MS Optimization: Acquire MS/MS spectra at varying collision energies to confirm the predicted fragmentation pathways and identify the most stable and abundant product ions for potential quantitative analysis (MRM).

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. In positive ion mode, the key fragmentation pathways involve the loss of the isobutyl group and cleavage of the N-acyl bond, yielding characteristic ions at m/z 159.1 and 143.2, respectively. In negative ion mode, the fragmentation is dominated by a highly specific decarboxylation event, producing a primary fragment at m/z 169.1. This guide provides the theoretical foundation and a practical, validated workflow for researchers to confidently identify and characterize this molecule. The principles and methodologies described are broadly applicable to the analysis of other N-substituted piperazine derivatives, serving as a valuable resource for the scientific community.

References

-

El-Gendy, M. A., El-Meligy, M. G., & Mohamed, M. S. (2013). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

-

Integrated Chemistry. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

-

Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

Kruve, A., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]

-

Frank, A. M., et al. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

-

Harrison, A. G., & Yalcin, T. (1997). A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

S. S. Ruberu, et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. [Link]

-

ResearchGate. (2016). Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. [Link]

-

ChemistNATE. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

-

Furtado, N. A., et al. (2016). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. SciELO. [Link]

-

Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

-

Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Chromedia. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Chromedia. [Link]

-

Gadzovska, S., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin. [Link]

-

Deuis, J. R., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 5. acgpubs.org [acgpubs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

computational chemistry data for (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid

Initiating Data Gathering

I'm starting by casting a wide net with Google searches. My focus is gathering crucial computational chemistry data for (4-Isobutyl -piperazin-1-yl)-oxo-acetic acid, specifically focusing on its physicochemical properties, conformational analysis, and quantum mechanical parameters. The goal is a solid foundation for further analysis.

Structuring the Analysis

I've shifted gears to structuring the whitepaper. The plan involves an introduction, computational methodology, structural/electronic properties, and drug discovery applications. I'm focusing on weaving in citations to support all claims. Parallel to this, I'm designing Graphviz diagrams and tables for a clear visual representation.

Refining Information Acquisition

I'm now zeroing in on authoritative sources. I am focusing my search on peer-reviewed publications and chemical databases to build the technical guide's structure. I'm prioritizing computational chemistry resources and using them to formulate the whitepaper's structure. Next I'll create the diagrams and tables.

Analyzing the Request

I'm currently breaking down the request to pinpoint the specific computational chemistry data needed for "(4-Iso butyl-piperazin-1-yl)-oxo-acetic acid". This involves identifying key areas of focus such as relevant methodologies, data types to generate, and the level of detail necessary for an expert in the field. I'm focusing on defining the scope and parameters of the guide.

Defining the Outline

I've established a structure for the guide, prioritizing scientific integrity. The plan incorporates detailed, self-validating protocols with in-text citations and a comprehensive reference section. I'm focusing now on data presentation and formatting, including tables and step-by-step methodologies to ensure clarity and usability for the intended audience.

Structuring the Guide

I'm now integrating the gathered information into the established guide structure, especially data from ChemScene and BOC Sciences. I'm focusing on organizing the physicochemical properties based on the CAS number, molecular data, SMILES, and IUPAC name, which serve as foundational information. I'll need to expand these into an in-depth computational analysis. I am designing clear sections to ensure the guide meets the user's high standards.

Developing the Methodology

I'm now incorporating my research into the guide, focusing on a structured methodology section. This involves outlining computational methods, including DFT and molecular dynamics, to analyze the molecule's conformational preferences. I'm focusing on providing self-validating protocols with visual representations, like Graphviz diagrams, to enhance clarity and reproducibility, ensuring that all findings align with the intended level of expertise. I'll need to define the relevant software for each method to ensure repeatability.

Refining the Approach

I'm now integrating information from various sources to structure the computational guide for "(4-Iso butyl-piperazin-1-yl)-oxo-acetic acid". I'm focusing on providing details about the target molecule, and also drawing analogies to similar molecules to demonstrate the molecule's applications, particularly focusing on methods to analyze its structure, using insights from conformational analysis studies. I'll need to synthesize these to define the guide's scope.

Developing the Guide's Outline

I'm now outlining the guide's structure, focusing on a clear introduction covering the piperazine scaffold's role and this molecule's specific application. This part will set the stage for detailed sections on physicochemical properties, conformational analysis using DFT, and potential drug discovery applications. I'll make sure to prioritize scientific rigor.

\n\n Defining Content Priorities

I'm now diving deeper into the content, prioritizing the molecule's conformational preferences and electronic structure. I plan to use computational methods like DFT for analyzing these in detail. I'm focusing on incorporating in-text citations with links for each point, along with a comprehensive reference section to ensure a robust presentation.

Developing the Methodology

I'm now outlining a detailed methodology section that will establish the computational methods' rationale and approach. I'll focus on methods from initial structure generation through conformational analysis and DFT optimization. I will need to validate this approach, including a step-by-step protocol for conformational analysis with a rationalization of computational method selection, along with relevant citations.

Refining the Guide Structure

I'm now structuring the guide to cover the topic in detail, prioritizing the incorporation of computational methods and data validation. I'm focusing on creating clear, concise sections, including an in-depth computational methodology section. I will be sure to cite each method. I will also make sure to use visual aids.

Refining the Guide Approach

I'm now consolidating the guide's structure, focusing on a clear presentation of computational methods. My goal is to use visuals like Graphviz diagrams for the structure and provide a validated approach, particularly for the conformational analysis. I'll focus on providing step-by-step instructions.

Refining the Guide Approach

I'm now focusing on solidifying the guide's structure by clearly illustrating how to derive the molecule's conformational properties using computational methods. I'll focus on presenting a detailed computational methodology section that will offer a step-by-step procedure.

Defining Computational Framework

I'm now focusing on solidifying the guide's structure by clearly illustrating how to derive the molecule's conformational properties using computational methods. I am also focusing on presenting a detailed computational methodology section that offers a step-by-step procedure.

Developing the Methodology